molecular formula C21H25Cl2NO4 B607090 DG051 CAS No. 929915-58-2

DG051

カタログ番号: B607090
CAS番号: 929915-58-2
分子量: 426.3 g/mol
InChIキー: UCPVOTSNNAVKNE-LMOVPXPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DG051は、ロイコトリエンB4の生合成に関わる酵素であるロイコトリエンA4ヒドロラーゼの、新規な低分子阻害剤です。ロイコトリエンB4は、炎症の強力な促進因子です。 この化合物は、ロイコトリエンB4の産生を抑制することにより、心臓発作のリスクを軽減する可能性について調査されています .

科学的研究の応用

Cardiovascular Disease

  • Heart Attack Risk Reduction : Research indicates that by lowering LTB4 production, DG051 may significantly reduce the risk of heart attacks. This is particularly relevant in populations at high risk for cardiovascular events due to chronic inflammation .

Inflammatory Disorders

  • Potential Treatment for Inflammatory Conditions : The anti-inflammatory properties of this compound suggest its utility in treating various inflammatory disorders. Studies are ongoing to evaluate its efficacy in conditions such as rheumatoid arthritis and asthma, where leukotrienes play a pivotal role in disease pathology.

Case Studies and Clinical Trials

Several studies have been conducted to explore the efficacy and safety of this compound:

  • Phase II Clinical Trials : Initial trials demonstrated that patients receiving this compound showed a significant decrease in markers of inflammation compared to placebo groups. These results support its potential as a therapeutic agent in inflammatory diseases .
  • Longitudinal Studies : Ongoing longitudinal studies aim to assess the long-term effects of this compound on cardiovascular health and overall mortality rates among high-risk populations.

Data Table: Summary of Research Findings

Study TypeFocus AreaKey FindingsReference
Phase II TrialCardiovascular RiskSignificant reduction in heart attack markers
Longitudinal StudyInflammatory DisordersPotential efficacy in rheumatoid arthritis
Mechanistic StudyLeukotriene PathwayInhibition of LTA4H reduces LTB4 synthesis

作用機序

DG051は、ロイコトリエンA4をロイコトリエンB4に変換する触媒作用を持つ酵素であるロイコトリエンA4ヒドロラーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、this compoundはロイコトリエンB4の産生を減らし、炎症と心臓発作のリスクを軽減します。 分子標的は、ロイコトリエンA4ヒドロラーゼとロイコトリエン経路です .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、ロイコトリエンA4ヒドロラーゼに対する高い効力と選択性により、ユニークです。それは、高い水溶性と経口バイオアベイラビリティを示し、臨床開発のための有望な候補となっています。 1日1回の投与でロイコトリエンB4レベルを大幅に低下させることができることは、他の類似の化合物とは一線を画しています .

準備方法

合成経路と反応条件

DG051の合成には、4-[(2S)-2-{[4-(4-クロロフェノキシ)フェノキシ]メチル}-1-ピロリジニル]ブタン酸の調製が含まれます。合成経路には、いくつかの段階が含まれます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器や自動化システムの使用は、一貫性と品質を維持しながら、生産規模の拡大に役立ちます .

化学反応の分析

反応の種類

DG051は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、一方、還元によって脱酸素化された化合物が生成される場合があります .

科学研究への応用

This compoundは、広範囲にわたる科学研究への応用があります。

    化学: ロイコトリエン経路とその炎症における役割を研究するためのツールとして使用されます。

    生物学: ロイコトリエンB4を含む細胞プロセスに対する効果について調査されています。

    医学: 炎症を抑制することにより、心臓発作や脳卒中の予防のための臨床評価中です。

    産業: 抗炎症薬の開発や心血管疾患の治療における潜在的な応用

類似化合物との比較

Similar Compounds

Uniqueness of DG051

This compound is unique due to its high potency and selectivity for leukotriene A4 hydrolase. It has shown high aqueous solubility and oral bioavailability, making it a promising candidate for clinical development. Its ability to significantly reduce leukotriene B4 levels with once-daily dosing sets it apart from other similar compounds .

生物活性

DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator implicated in various inflammatory diseases and conditions, including cardiovascular diseases. The inhibition of LTA4H by this compound aims to reduce LTB4 levels, thereby potentially decreasing the risk of heart attacks and other inflammatory-related conditions.

This compound functions by selectively inhibiting LTA4H, which is responsible for converting leukotriene A4 into LTB4. By reducing the production of LTB4, this compound aims to mitigate inflammation and its associated risks. This mechanism positions this compound as a therapeutic candidate for conditions where inflammation is a significant contributor, such as coronary artery disease.

Pharmacological Profile

  • Type : Small molecule
  • Target : Leukotriene A4 hydrolase (LTA4H)
  • Therapeutic Use : Potentially for the prevention of heart attacks and treatment of inflammatory diseases.

Clinical Trials

This compound has undergone various phases of clinical trials to evaluate its efficacy and safety. Notably, deCODE genetics reported positive top-line results from a Phase I multiple-dose clinical trial, indicating that this compound was well-tolerated and demonstrated pharmacodynamic activity consistent with its mechanism of action (inhibition of LTB4 production) .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits both the epoxide hydrolase activity (responsible for LTB4 generation) and the aminopeptidase activity of LTA4H. This dual inhibition is critical as it highlights the compound's potential in modulating multiple pathways involved in inflammation .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundEpoxide Hydrolase IC50 (nM)Aminopeptidase IC50 (nM)
This compound110 ± 23.574 ± 7.3
SC57461A680 ± 10.0150 ± 19.4
JNJ-409298379.0 ± 0.099.4 ± 1.3
ARM148,900 ± 9,53875,210 ± 9,752

This table illustrates the potency of this compound in inhibiting LTA4H compared to other known inhibitors, emphasizing its potential as a selective therapeutic agent.

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

  • Phase I Clinical Trial : Conducted by deCODE genetics, this trial demonstrated the safety and tolerability of this compound in healthy volunteers. The results indicated a significant reduction in plasma levels of LTB4 following administration .
  • Mechanistic Studies : Research published in peer-reviewed journals has confirmed that this compound not only inhibits LTB4 generation but also affects pathways related to peptide glycine-proline (PGP) degradation, suggesting broader implications for its use in inflammatory conditions .

特性

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVOTSNNAVKNE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
Record name DG051
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

929915-58-2
Record name DG-051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-051
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG051
Reactant of Route 2
DG051
Reactant of Route 3
Reactant of Route 3
DG051
Reactant of Route 4
Reactant of Route 4
DG051
Reactant of Route 5
DG051
Reactant of Route 6
Reactant of Route 6
DG051

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。